molecular formula C20H20ClN3O4S B2370168 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide CAS No. 1396857-03-6

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide

Cat. No.: B2370168
CAS No.: 1396857-03-6
M. Wt: 433.91
InChI Key: YZNCPQXJBADHOM-UHFFFAOYSA-N
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Description

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azetidine, benzothiazole, and dimethoxybenzyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core azetidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds with different functional groups.

Scientific Research Applications

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorobenzo[d]thiazol-2-yl)phenylboronic acid: Shares the benzothiazole and chlorobenzene moieties but differs in the presence of the boronic acid group.

    N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide: Contains the azetidine and dimethoxybenzyl groups but lacks the benzothiazole moiety.

Uniqueness

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide is a synthetic derivative belonging to the class of benzothiazole-based compounds. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Recent studies have highlighted several mechanisms through which this compound exhibits biological activity:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases, including BRAF and VEGFR-2. For instance, it demonstrated IC50 values comparable to established inhibitors like sorafenib, indicating its potential as a dual inhibitor in cancer therapy .
  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells. Specifically, it has been observed to cause G2-M and S-phase arrest in MCF-7 breast cancer cells, leading to reduced proliferation rates .
  • Induction of Apoptosis : The compound has also been reported to trigger apoptosis in treated cells. Flow cytometry analyses revealed a significant increase in apoptotic cells after treatment, suggesting its role in promoting programmed cell death .

Cytotoxicity Profile

The cytotoxic effects of the compound have been evaluated against various cancer cell lines. The following table summarizes the IC50 values observed for different cell lines:

Cell LineIC50 (µM)Notes
MCF-70.071Comparable to sorafenib
A549 (Lung)0.194Significant inhibition
Normal Cells38.77 - 66.22Safer than reference compounds

Study 1: Dual Inhibition in Cancer Therapy

In a study aiming to develop dual BRAF/VEGFR inhibitors, the compound exhibited remarkable cytotoxicity with an IC50 value of 15.36 µM against a panel of cancer cell lines while maintaining lower toxicity towards normal cells . The findings suggest that this compound may be a promising candidate for targeted cancer therapies.

Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on the apoptotic effects of the compound on MCF-7 cells. After 24 hours of treatment, flow cytometry indicated that the proportion of apoptotic cells increased significantly from 0.89% in untreated controls to 37.83% in treated cells . This highlights the compound's potential as an anti-cancer agent through apoptosis induction.

Properties

IUPAC Name

3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]-N-[(3,4-dimethoxyphenyl)methyl]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-26-15-7-6-12(8-16(15)27-2)9-22-19(25)24-10-13(11-24)28-20-23-18-14(21)4-3-5-17(18)29-20/h3-8,13H,9-11H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNCPQXJBADHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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